molecular formula C13H17NO B14433440 4-[(1-Phenylethyl)amino]pent-3-en-2-one CAS No. 75838-83-4

4-[(1-Phenylethyl)amino]pent-3-en-2-one

Cat. No.: B14433440
CAS No.: 75838-83-4
M. Wt: 203.28 g/mol
InChI Key: IPLGCPNCNNFYEO-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)amino]pent-3-en-2-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75838-83-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1-phenylethylamino)pent-3-en-2-one

InChI

InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3

InChI Key

IPLGCPNCNNFYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C)C

Origin of Product

United States

Contextualization Within Enamino Ketone Chemistry

4-[(1-Phenylethyl)amino]pent-3-en-2-one belongs to the class of compounds known as β-enaminones or β-enamino ketones. These molecules are characterized by a conjugated system comprising an amine group linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This arrangement makes them electron-rich and highly versatile intermediates in organic synthesis. mdpi.com

Enaminones are considered nitrogen analogues of β-diketones (like acetylacetone) and are valuable precursors for synthesizing a wide array of heterocyclic and carbocyclic compounds. researchgate.netresearchgate.net Their utility stems from the presence of both nucleophilic and electrophilic sites within the same molecule. The conjugated system allows for resonance, which enhances the nucleophilicity of the α-carbon, similar to enamines, while the carbonyl carbon remains electrophilic. nih.gov This dual reactivity is central to their role in constructing complex molecular architectures.

The synthesis of enaminones is often straightforward, typically involving the condensation reaction between a β-diketone (such as acetylacetone (B45752), or 2,4-pentanedione) and a primary or secondary amine. nih.govnih.gov In the case of this compound, this involves the reaction of acetylacetone with 1-phenylethylamine. This reaction is generally catalyzed by acid and proceeds with the removal of water. nih.govnih.gov

The structure of these compounds is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a six-membered pseudo-ring. This feature imparts significant stability and influences the compound's stereochemistry and reactivity. nih.govnih.gov

Academic Significance and Research Niche of the Compound

The primary academic significance of 4-[(1-Phenylethyl)amino]pent-3-en-2-one lies in its chirality. The presence of the chiral 1-phenylethyl group means the compound can exist as two distinct enantiomers, (R)- and (S)-. This intrinsic chirality makes it a valuable target in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.

The research niche for this compound and its derivatives is centered on two main areas:

Chiral Ligands for Asymmetric Catalysis: The enaminone structure, with its nitrogen and oxygen atoms, can act as a bidentate ligand, chelating to metal centers. When a chiral enaminone like this compound is used, it can form a chiral metal complex. These complexes can then serve as catalysts for a variety of asymmetric reactions, transferring their chirality to the products of the reaction. The development of such chiral ligands is a major focus of modern catalysis, with applications in the synthesis of pharmaceuticals and other bioactive molecules.

Chiral Building Blocks (Synthons): The molecule itself can be used as a chiral starting material for the synthesis of more complex, enantiomerically pure compounds. The inherent chirality of the 1-phenylethyl group can direct the stereochemical outcome of subsequent reactions, making it a valuable tool for constructing molecules with specific three-dimensional arrangements. nih.gov Chiral amines and their derivatives are crucial building blocks for many active pharmaceutical ingredients.

The structural properties of similar enaminones have been well-documented through techniques like X-ray crystallography. For instance, the crystal structure of the related achiral compound, (Z)-4-(phenylamino)pent-3-en-2-one, confirms the planar nature of the enaminone backbone and the presence of the intramolecular N-H···O hydrogen bond. nih.gov Data for another analogue, 4-[(4-Methylphenyl)amino]pent-3-en-2-one, provides further insight into the typical bond lengths and angles of this class of compounds. nih.gov

Below is a representative table of crystallographic data for a similar, structurally related enaminone, which provides a basis for understanding the molecular geometry of this compound.

Representative Crystal Data for an Analogous Enaminone (4-[(4-Methylphenyl)amino]pent-3-en-2-one) nih.gov
ParameterValue
Chemical FormulaC₁₂H₁₅NO
Molecular Weight189.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0736 (2)
b (Å)10.8800 (2)
c (Å)10.0723 (2)
β (°)110.291 (1)
Volume (ų)1035.43 (3)

Tautomerism and Isomerism in 4 1 Phenylethyl Amino Pent 3 En 2 One Systems

Enamine-Imine Tautomeric Equilibria and Influencing Factors

The defining characteristic of 4-[(1-Phenylethyl)amino]pent-3-en-2-one is its existence as a mixture of two tautomeric forms in equilibrium: the enamine and the imine. wikipedia.org This phenomenon, known as enamine-imine tautomerism, is analogous to the more familiar keto-enol tautomerism. wikipedia.org The equilibrium involves the migration of a proton from the nitrogen atom to the α-carbon, accompanied by a shift of the double bond from the C=C position (enamine) to the C=N position (imine). The enamine form is characterized by a carbon-carbon double bond conjugated with both the amino group and the carbonyl group, while the imine form, also known as the ketimine, features a carbon-nitrogen double bond.

The position of this equilibrium is not static and is highly sensitive to a variety of external and internal factors. Generally, for β-enaminones, the enamine tautomer is significantly stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring. This chelation is a powerful driving force favoring the enamine form. frontiersin.org

Solvent Effects on Tautomeric Ratios and Stability

The polarity of the solvent plays a crucial role in determining the ratio of enamine to imine tautomers at equilibrium. The stability of each tautomer can be differentially affected by the solvent's ability to engage in hydrogen bonding and other intermolecular interactions.

In nonpolar solvents, the intramolecularly hydrogen-bonded enamine tautomer is typically the predominant species. The internal hydrogen bond is strongest in these environments as there is no competition from solvent molecules. As the polarity and hydrogen-bonding capability of the solvent increase, the equilibrium can shift. Protic solvents, such as methanol (B129727) or water, can solvate both the amino and carbonyl groups, potentially disrupting the intramolecular hydrogen bond that stabilizes the enamine form. researchgate.net This can lead to an increased population of the imine tautomer. For instance, in some cases, a shift from a nonpolar solvent like carbon tetrachloride to a polar protic solvent like methanol can favor the formation of the thermodynamically preferred enamine form through intermolecular interactions. nih.gov

Table 1: Hypothetical Tautomeric Ratios of a Generic β-Enaminone in Various Solvents

SolventDielectric Constant (ε)Predominant TautomerHypothetical % EnamineHypothetical % Imine
Hexane1.9Enamine955
Chloroform4.8Enamine9010
Acetonitrile37.5Enamine8515
Methanol32.7Enamine/Imine7030

Note: This table represents a general trend for β-enaminones; specific values for this compound are not available and would require experimental determination.

Substituent Effects on Tautomeric Preferences

The electronic nature of the substituents on both the nitrogen atom and the enone backbone can significantly influence the tautomeric equilibrium. For this compound, the key substituent is the 1-phenylethyl group attached to the nitrogen.

Similarly, substituents on the pentenone backbone can alter the electronic properties of the conjugated system. Electron-withdrawing groups at the carbonyl end would increase the acidity of the N-H proton, thereby strengthening the intramolecular hydrogen bond and favoring the enamine form.

Geometric Isomerism (E/Z Isomerism) about the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in the enamine tautomer of this compound gives rise to the possibility of geometric isomerism, also known as E/Z isomerism. This isomerism depends on the relative spatial arrangement of the substituents attached to the double bond.

For the enamine tautomer, the C=C double bond is typically located between the C3 and C4 positions of the pentenone chain. The major geometric isomer observed is the Z-isomer, where the amino group and the acetyl group (C(O)CH₃) are on the same side of the double bond. This arrangement is heavily favored due to the formation of the strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This interaction locks the molecule into a specific conformation that is sterically and electronically favorable. The alternative E-isomer, where the amino and acetyl groups are on opposite sides, would preclude the formation of this stabilizing intramolecular hydrogen bond and is therefore significantly less stable and generally not observed in significant quantities.

Conformational Analysis and Identification of Energy Minima

The most stable conformation, or the global energy minimum, for the Z-enamine tautomer is a planar or nearly planar arrangement of the enaminone backbone (N-C=C-C=O). This planarity maximizes the π-electron delocalization across the conjugated system, which is a significant stabilizing factor. nih.gov The intramolecular hydrogen bond further reinforces this planar structure.

The 1-phenylethyl group introduces additional conformational complexity. Rotation around the N-C(phenylethyl) bond and the C(phenylethyl)-C(phenyl) bond will lead to various spatial arrangements of the phenyl group relative to the enaminone core. Computational studies on similar β-enaminones have shown that the preferred conformation often involves a dihedral angle between the plane of the enaminone system and the phenyl ring that balances steric hindrance and potential π-stacking interactions. researchgate.net The identification of specific energy minima would require detailed computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface as a function of key dihedral angles.

Table 2: Summary of Isomeric and Conformational Features

FeaturePredominant FormKey Stabilizing Factor
Tautomerism EnamineIntramolecular Hydrogen Bond
Geometric Isomerism Z-IsomerIntramolecular Hydrogen Bond
Conformation Planar Enaminone Coreπ-Conjugation, Intramolecular H-Bond

Reactivity and Transformation Pathways of 4 1 Phenylethyl Amino Pent 3 En 2 One

Nucleophilic Reactions at the Carbonyl Group and Enamine Carbon

The β-enaminone structure possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). researchgate.net The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. Nucleophiles can add to the carbonyl group, leading to intermediates that can undergo subsequent reactions.

The β-carbon of the enamine system also exhibits electrophilic character due to conjugation with the carbonyl group. This makes it susceptible to conjugate addition (Michael addition) by various nucleophiles. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions, which can be tailored to favor either 1,2-addition (at the carbonyl) or 1,4-addition (at the β-carbon).

Table 1: Examples of Nucleophilic Reactions on β-Enaminone Scaffolds

NucleophileReaction TypeProduct Type
Grignard Reagents1,2-AdditionTertiary Alcohols
Organolithium Compounds1,2-AdditionTertiary Alcohols
Soft Nucleophiles (e.g., thiols, amines)1,4-Conjugate Additionβ-Substituted Ketones
Hydride Reagents (e.g., NaBH₄)Reductionγ-Amino Alcohols

Electrophilic Additions to the Enamine Double Bond (C=C)

Due to the electron-donating nature of the nitrogen atom, the α-carbon of the enamine double bond is electron-rich and thus nucleophilic. masterorganicchemistry.com This allows 4-[(1-Phenylethyl)amino]pent-3-en-2-one to react with a variety of electrophiles in reactions analogous to the well-known Stork enamine alkylation and acylation. youtube.comopenstax.org

In these reactions, the enamine attacks an electrophile, such as an alkyl halide or an acyl chloride, to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com The resulting iminium salt intermediate is then typically hydrolyzed with aqueous acid to regenerate the ketone functionality, yielding an α-substituted β-dicarbonyl compound or a related derivative. openstax.org

Key Electrophilic Addition Reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group at the α-carbon. masterorganicchemistry.com

Acylation: Reaction with acid chlorides or anhydrides results in the formation of a 1,3,5-tricarbonyl compound after hydrolysis. youtube.com

Michael Addition: As a nucleophile, the enamine can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. openstax.org

Cycloaddition Reactions (e.g., [4+2], [2+1]) for Annulation

The conjugated π-system of this compound makes it a suitable partner in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic ring systems (annulation). The enamine moiety can act as either the diene or dienophile component in Diels-Alder [4+2] cycloadditions, depending on the reaction partner.

Furthermore, β-enaminones can participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles. For instance, reactions with in situ generated 1,3-dipoles from α-alkynylenones can lead to highly substituted five-membered ring systems like cyclopenta[c]furans. acs.org Palladium-catalyzed cycloadditions with dipoles have also been reported to yield various oxygen-containing heterocycles. acs.org These reactions are valuable for building molecular complexity in a single step.

Table 2: Cycloaddition Reactions of β-Enaminones

Reaction TypeReactant PartnerResulting Structure
[4+2] CycloadditionElectron-deficient AlkenesSubstituted Pyridines/Anilines (after aromatization)
[3+2] Cycloaddition1,3-Dipoles (e.g., from α-alkynylenones)Functionalized Cyclopenta[c]furans acs.org
Ligand-Controlled Cycloadditionπ-Allylpalladium 1,4-Dipolesα-CF₃-Substituted O-Heterocycles acs.org

Reactions Involving the Enamine Nitrogen and its Derivatives

The nitrogen atom of the enamine functionality, while primarily influencing the reactivity of the carbon skeleton through electron donation, can also participate directly in reactions. It can be acylated, sulfonylated, or alkylated, although these reactions are often competitive with C-alkylation at the α-carbon. researchgate.net

The N-H bond of the secondary amine in this compound allows for derivatization. For example, it can be deprotonated to form an enaminate anion, which exhibits enhanced nucleophilicity at both the nitrogen and the α-carbon. This anion can then be used in reactions with various electrophiles. Additionally, the nitrogen atom can act as a directing group in metal-catalyzed reactions, facilitating transformations at specific sites within the molecule.

Derivatization Strategies for Further Functionalization and Complex Molecule Synthesis

The versatile reactivity of this compound makes it an excellent building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. acgpubs.orgresearchgate.net The chiral (1-phenylethyl) group can also be employed to induce stereoselectivity in certain transformations. researchgate.net

Common Derivatization Pathways:

Heterocycle Synthesis: The enaminone can be cyclized with various reagents to form pyridines, quinolines, pyrazoles, and other heterocyclic systems. acgpubs.org

Reduction: The carbonyl group can be selectively reduced to an alcohol, or the C=C double bond can be hydrogenated, leading to γ-amino alcohols or β-amino ketones, respectively. These products are valuable chiral synthons. nih.gov

Multi-component Reactions: Enaminones are effective substrates in multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offering high efficiency and atom economy.

The ability to perform sequential reactions targeting the different reactive sites of the molecule allows for a high degree of functionalization, making this compound and its class valuable intermediates in medicinal chemistry and natural product synthesis. google.com

Stereochemical Aspects and Chiral Recognition Studies Involving 4 1 Phenylethyl Amino Pent 3 En 2 One

Role of the Chiral 1-Phenylethyl Moiety in Asymmetric Inductions

(No specific research data found)

Diastereoselective Reactions Utilizing 4-[(1-Phenylethyl)amino]pent-3-en-2-one

(No specific research data found)

Enantioselective Transformations Mediated by Analogues of the Compound

(No specific research data found)

Chiral Recognition in Intermolecular Interactions and Supramolecular Assemblies

(No specific research data found)

Coordination Chemistry of 4 1 Phenylethyl Amino Pent 3 En 2 One As a Ligand

Chelation Modes and Ligand Denticity (e.g., N,O-Bidentate Coordination)

The ligand 4-[(1-Phenylethyl)amino]pent-3-en-2-one, a derivative of 4-aminopent-3-en-2-one, typically acts as a bidentate ligand. Coordination with a metal ion occurs through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This N,O-bidentate coordination results in the formation of a stable six-membered chelate ring.

The structure of the free ligand in its Z-isomeric form is stabilized by an intramolecular hydrogen bond between the N-H and C=O groups. Upon complexation, the proton of the amino group is lost, and the nitrogen and oxygen atoms bind to the metal center. This coordination mode is common for β-enaminoketones and has been observed in related structures. For instance, in derivatives like 4-(phenylamino)pent-3-en-2-one, the pentenone backbone is approximately planar. A similar planarity is expected for the chelate ring in the metal complexes of this compound.

Upon coordination to a metal, such as rhodium, a significant increase in the N1···O1 distance is observed in related enaminoketone compounds, indicating the formation of the metal-ligand bonds. nih.gov

Complexation with Transition Metals

The electron-rich nature of this compound, with its nitrogen and oxygen donor atoms and an unsaturated carbon-carbon bond, makes it an excellent ligand for complexation with various transition metals.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band for the C=O stretching vibration is observed. Upon complexation, this band is expected to shift to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. Similarly, the N-H stretching vibration present in the free ligand would disappear upon deprotonation and coordination. New bands corresponding to M-O and M-N stretching vibrations would appear in the far-IR region of the spectra of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the complex. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is a clear indication of coordination. Shifts in the resonances of the carbon atoms adjacent to the coordinating nitrogen and oxygen atoms in the ¹³C NMR spectrum would also be observed.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, can be attributed to d-d transitions of the metal ion or to charge transfer transitions between the metal and the ligand.

Structural Analysis of Coordination Compounds via X-ray Diffraction

Electronic and Magnetic Properties of Metal-Enamine Complexes

The electronic and magnetic properties of the metal complexes are primarily determined by the nature of the central metal ion and its coordination environment.

Magnetic Susceptibility Measurements: These measurements can determine the number of unpaired electrons in the complex, thereby providing information about the oxidation state and the spin state of the metal ion. For example, a Co(II) complex would be expected to be paramagnetic, while a Zn(II) complex would be diamagnetic.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.

Complexation with Main Group Elements and their Applications

While the coordination chemistry of this compound with transition metals is more extensively studied, it can also form complexes with main group elements. The principles of chelation remain the same, involving the N,O-donor sites of the ligand. These complexes may find applications in various fields, although specific examples for this particular ligand are not detailed in the provided search results. Generally, main group metal complexes of Schiff bases are explored for their potential in catalysis and as precursors for materials science.

Catalytic Applications of Metal-Enamine Complexes

Metal complexes of enaminoketones, including derivatives of 4-aminopent-3-en-2-one, are of significant interest for their potential applications in catalysis. nih.gov The ability of the metal center to cycle between different oxidation states is often key to its catalytic activity. While specific catalytic applications for complexes of this compound were not found, related metal-amino complexes are known to be active in various reactions. For instance, metal complexes with amino acids have been used as catalysts in oxidation reactions, such as the epoxidation of alkenes. semanticscholar.org

The design of the ligand can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the complex. The chiral nature of the 1-phenylethyl group in this compound makes its metal complexes interesting candidates for asymmetric catalysis.

Asymmetric Catalysis and Enantioselective Transformations

No studies were found that specifically employ metal complexes of this compound as catalysts in asymmetric catalysis. While the broader class of chiral Schiff base and β-enaminone ligands are known to be effective in a variety of enantioselective transformations, such as asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions, no data could be retrieved for the target ligand. Consequently, no research findings or data tables on enantiomeric excess, substrate scope, or reaction conditions for this specific catalyst system can be provided.

Homogeneous Catalysis for Specific Organic Reactions

Similarly, the search did not yield any publications detailing the use of this compound complexes in specific homogeneous catalytic reactions like Heck coupling, Suzuki coupling, or other cross-coupling reactions. General literature confirms that transition metal complexes with related β-ketoenamine ligands can be active catalysts, but specific examples and performance data for the requested compound are absent from the available resources. Therefore, no data tables on reaction yields, turnover numbers, or catalyst performance for specific organic reactions could be compiled.

Due to the absence of specific data for "this compound" in the scientific domain, this report cannot be completed as requested.

Theoretical and Computational Investigations of 4 1 Phenylethyl Amino Pent 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 4-[(1-Phenylethyl)amino]pent-3-en-2-one. By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons within the molecule, providing insights into its stability, reactivity, and geometry.

A typical approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). Such calculations reveal key structural parameters. The core of the molecule features a conjugated system (O=C-C=C-N) characterized by delocalized π-electrons, which leads to partial double-bond character in the C-C and C-N bonds and a planar configuration of this fragment. An important feature is the strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (O=C), forming a stable six-membered pseudo-ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's reactivity. The HOMO is typically localized over the enamine fragment, indicating its role as the primary site for electrophilic attack, while the LUMO is distributed across the conjugated system, highlighting the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

Calculated atomic charges, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify the electron distribution. These calculations typically show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbonyl carbon, consistent with the expected polarity and reactivity.

Table 8.1: Calculated Electronic and Structural Properties for this compound * (Note: Data are representative values based on DFT/B3LYP/6-311++G(d,p) calculations for analogous β-enaminones and are for illustrative purposes.)

PropertyCalculated ValueDescription
Bond Length (N-H) 1.02 ÅThe length of the covalent bond between nitrogen and hydrogen.
Bond Length (C=O) 1.25 ÅThe length of the carbonyl double bond.
Intramolecular H-Bond (N-H···O) 1.85 ÅThe distance of the intramolecular hydrogen bond.
HOMO Energy -6.2 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 4.7 eVEnergy difference indicating electronic stability.
Mulliken Charge on Oxygen -0.55 ePartial atomic charge on the carbonyl oxygen atom.
Mulliken Charge on Nitrogen -0.48 ePartial atomic charge on the amine nitrogen atom.

Prediction of Tautomeric and Conformational Preferences through Energy Calculations

β-Enaminones like this compound can exist in several tautomeric forms. The primary forms are the keto-enamine, the enol-imine, and the less common keto-imine. Computational energy calculations are highly effective at predicting the relative stability of these tautomers.

Furthermore, conformational analysis is crucial for understanding the molecule's three-dimensional shape. The primary sources of conformational flexibility are the rotation around the C-N bond and the bonds within the 1-phenylethyl substituent. Potential energy surface (PES) scans, where the energy is calculated as a function of a specific dihedral angle, can identify the most stable conformers (energy minima) and the rotational energy barriers between them. For the 1-phenylethyl group, different staggered conformations will have slightly different energies, and the preferred orientation will be the one that minimizes steric hindrance with the enaminone backbone.

Table 8.2: Calculated Relative Energies of Tautomers for this compound * (Note: Data are illustrative, based on typical energy differences for similar compounds.)

TautomerStructureRelative Energy (kcal/mol)Stability Rank
Keto-enamine (Z)-4-((1-phenylethyl)amino)pent-3-en-2-one0.001 (Most Stable)
Enol-imine (Z)-4-((1-phenylethyl)imino)pent-2-en-2-ol+10.52
Keto-imine 4-((1-phenylethyl)imino)pentan-2-one+14.23

Molecular Dynamics Simulations for Solution Behavior and Dynamics

While quantum chemical calculations are excellent for modeling molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to understand the behavior of this compound in a solution. MD simulations model the movements of atoms over time by solving Newton's equations of motion, taking into account both intramolecular forces (from a force field) and intermolecular interactions with solvent molecules.

An MD simulation can reveal how the solvent affects the compound's conformation and dynamics. For instance, in a protic solvent like water or ethanol, the strong intramolecular hydrogen bond of the solute must compete with intermolecular hydrogen bonds to solvent molecules. Simulations can quantify the stability and lifetime of the intramolecular bond in different environments.

Radial distribution functions (RDFs) derived from MD trajectories can provide detailed information about the solvation shell. For example, an RDF for water molecules around the carbonyl oxygen would show a high probability of finding water hydrogens nearby, indicating hydrogen bonding. Similarly, the hydrophobic phenyl group would show a preference for interacting with nonpolar solvents or forming specific arrangements in water to minimize unfavorable interactions. These simulations provide a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its solubility and transport properties.

Computational Mechanistic Elucidation of Reactions and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This includes its formation (e.g., from the condensation of acetylacetone (B45752) and 1-phenylethylamine) or its participation in subsequent reactions like cyclizations or electrophilic substitutions.

To study a reaction mechanism, researchers identify the reactants, products, and any intermediates. Quantum chemical methods are then used to locate the transition state (TS) structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Finding and verifying a TS structure (by confirming it has exactly one imaginary vibrational frequency) is a critical step.

Spectroscopic Property Simulations and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to validate theoretical models against experimental data.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The resulting predicted NMR spectrum can be compared directly with an experimental one, providing a powerful method for structure confirmation. Calculations can be particularly useful for assigning specific signals and for understanding how conformational changes affect chemical shifts.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic excitations. This method calculates the energies of transitions from the ground state to various excited states, which correspond to the absorption of light. The results predict the wavelength of maximum absorption (λmax) and the oscillator strength (related to the intensity of the absorption band), which can be compared to an experimental UV-Vis spectrum.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. This yields the vibrational frequencies of the molecule and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H stretch, C-H bend). The predicted IR spectrum provides a vibrational fingerprint of the molecule. A key application is studying the effect of the intramolecular hydrogen bond, which typically causes a significant redshift (lowering of frequency) of the N-H and C=O stretching vibrations compared to compounds without this bond.

Table 8.3: Comparison of Simulated and Typical Experimental Spectroscopic Data * (Note: Simulated values are representative predictions from computational models; experimental ranges are typical for β-enaminones.)

Spectroscopic DataSimulated ValueTypical Experimental RangeAssignment
¹H NMR Chemical Shift (N-H) 10.8 ppm10.0 - 12.0 ppmIntramolecularly H-bonded amine proton.
¹³C NMR Chemical Shift (C=O) 192.5 ppm190 - 200 ppmCarbonyl carbon.
IR Frequency (C=O stretch) 1605 cm⁻¹1580 - 1620 cm⁻¹Redshifted due to H-bonding and conjugation.
IR Frequency (N-H stretch) 3210 cm⁻¹3100 - 3300 cm⁻¹Broad signal due to H-bonding.
UV-Vis λmax 315 nm310 - 325 nmπ → π* transition of the conjugated system.

Applications of 4 1 Phenylethyl Amino Pent 3 En 2 One As a Synthetic Building Block and Precursor

Precursor to Diverse Heterocyclic Compounds (e.g., Pyridines, Pyrroles)

β-Enaminones are well-established and extensively utilized building blocks in organic synthesis, serving as key precursors for the creation of a wide array of nitrogen-containing heterocyclic compounds. acgpubs.orgorientjchem.org The conjugated system within 4-[(1-Phenylethyl)amino]pent-3-en-2-one allows it to participate in various cyclization reactions to form stable aromatic rings like pyridines and pyrroles.

Research on analogous structures has demonstrated clear pathways to these heterocycles. For instance, N-propargylic β-enaminones, which share the same core structure but have a different N-substituent, can be selectively cyclized to form either pyrroles or pyridines by choosing the appropriate catalyst. organic-chemistry.org When treated with a base like cesium carbonate (Cs₂CO₃), these compounds undergo a 5-exo-dig cyclization to yield polysubstituted pyrroles. organic-chemistry.org Conversely, using a copper(I) bromide (CuBr) catalyst favors a 6-endo-dig cyclization, leading to the formation of the corresponding pyridine derivatives. organic-chemistry.org This selectivity highlights the utility of the enaminone scaffold in directing reaction pathways to different heterocyclic systems.

Another synthetic strategy involves the reaction of β-enaminones with other reagents to construct the pyrrole ring. A silver-catalyzed cascade reaction between β-enaminones and isocyanoacetates has been shown to produce functionalized 1,2,4,5-tetrasubstituted pyrroles. acs.org This reaction proceeds through a sequence of Mannich addition, cyclization, and an unusual ring-opening of an intermediate 2-imidazoline, followed by dehydration-condensation. acs.org

While these examples use enaminones with different N-substituents, the fundamental reactivity of the enaminone backbone in this compound makes it a suitable substrate for similar transformations, offering a pathway to chiral, non-racemic pyridines and pyrroles.

Table 1: Examples of Heterocycle Synthesis from Analogous β-Enaminone Precursors This table illustrates the general reactivity of the β-enaminone scaffold, for which this compound is a specific example.

Precursor TypeReagent/CatalystProduct TypeYieldReference
N-Propargylic β-EnaminoneCs₂CO₃PyrroleGood to High organic-chemistry.org
N-Propargylic β-EnaminoneCuBrPyridineGood to High organic-chemistry.org
General β-EnaminoneEthyl Isocyanoacetate / AgOAcTetrasubstituted PyrroleUp to 85% acs.org

Role as a Chiral Auxiliary in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed for potential reuse. wikipedia.org The (1-Phenylethyl)amino moiety in this compound is derived from 1-phenylethylamine, a widely used and effective chiral amine for this purpose. sigmaaldrich.com

The primary function of the chiral (1-phenylethyl)amino group is to create a diastereomeric intermediate that allows for facial differentiation. The bulky phenyl group creates a sterically hindered environment on one face of the molecule, compelling attacking reagents to approach from the less hindered face. This directional influence is the basis for achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and cycloadditions.

While specific documented examples of this compound acting as a removable auxiliary are not prevalent in the reviewed literature, its inherent structure as a chiral β-amino ketone makes it a substrate for diastereoselective synthesis. rsc.org For example, reactions at the α-carbon or the carbonyl group would be expected to proceed with a high degree of stereocontrol, influenced by the existing stereocenter. The synthesis of chiral γ-amino ketones has been achieved with high enantioselectivity through umpolung reactions of imines, demonstrating a related strategy for producing valuable chiral building blocks. nih.gov Similarly, chiral 1,2-amino alcohols, which are privileged structural motifs, have been synthesized using pseudoephedrine as a chiral auxiliary in reactions involving arylglyoxals. researchgate.net These examples underscore the principle by which the chiral amine embedded in the target compound's structure can effectively direct the stereochemical outcome of subsequent transformations.

Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of natural products and other biologically active molecules often requires the construction of complex, stereochemically defined architectures. researchgate.net Chiral building blocks containing motifs such as amino ketones are valuable intermediates in these synthetic pathways. nih.gov The structure of this compound, featuring a chiral amine and a versatile enone system, makes it a potential precursor for alkaloids and other nitrogen-containing natural products. orientjchem.orggoogle.com

For example, the stereoselective synthesis of piperidine alkaloids, such as (+)- and (−)-isosolenopsin A, has been accomplished using δ-amino ketone derivatives derived from chiral sulfinyl imines. nih.gov This demonstrates how chiral amino ketones can serve as key intermediates that are cyclized to form the core structures of complex alkaloids. The asymmetric Pictet–Spengler reaction, a vital transformation in the synthesis of many alkaloids, relies on the cyclization of a β-aryl ethylamine with an aldehyde or ketone, a process conceptually related to the functionalities present in this compound. mdpi.com

Although the direct application of this compound in the total synthesis of a specific natural product is not widely reported in the surveyed literature, its potential is evident. The compound provides a chiral scaffold that can be elaborated into more complex structures, such as chiral piperidines, pyrrolidines, or other bioactive heterocyclic systems. nih.govgoogle.com

Contribution to Organocatalysis Research and Catalyst Design

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are among the most important classes of organocatalysts, particularly in asymmetric synthesis. The 1-phenylethylamine unit within this compound is a common feature in many successful organocatalysts.

The secondary amine functionality in this compound allows it to participate in enamine and iminium ion catalysis, two fundamental activation modes in organocatalysis. In a potential catalytic cycle, the chiral amine could react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion. This activated intermediate then reacts with a nucleophile or electrophile, with the stereochemical outcome being directed by the chiral backbone of the catalyst.

While there is no specific research detailing the use of this compound itself as an organocatalyst, its structural components are highly relevant to catalyst design. For instance, chiral primary amines have been used in the enantioselective intramolecular aldol reaction, a key carbon-carbon bond-forming reaction. mdpi.com The design of new catalysts often involves modifying known chiral scaffolds to fine-tune their steric and electronic properties. The rigid and well-defined conformation of the enaminone backbone, combined with the proven efficacy of the 1-phenylethylamine chiral motif, makes this compound and its derivatives interesting candidates for exploration in the development of new organocatalytic systems.

Future Research Directions and Emerging Paradigms for 4 1 Phenylethyl Amino Pent 3 En 2 One

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The conjugated enaminone system provides a rich platform for exploring novel chemical reactions. While their role as precursors for nitrogen-containing heterocycles is well-established, future work will likely focus on uncovering unprecedented reactivity patterns. mdpi.comorientjchem.org

Key Research Thrusts:

Asymmetric Catalysis: The inherent chirality of 4-[(1-Phenylethyl)amino]pent-3-en-2-one makes it a compelling ligand for developing new asymmetric metal catalysts. Research will aim to explore its coordination chemistry with various transition metals and apply these complexes in enantioselective reactions.

C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization represent a powerful tool for molecular construction. rsc.org Future studies will likely target the selective functionalization of the vinylic, allylic, and aromatic C-H bonds within the molecule to create complex architectures from a simple precursor.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations. Research into the excited-state properties of this compound could lead to new cycloaddition, cross-coupling, or radical-mediated reactions that are not accessible through traditional thermal methods.

Domino and Tandem Reactions: Designing one-pot tandem or domino reactions starting from this enaminone can significantly improve synthetic efficiency. acs.org For instance, a sequence involving an initial Michael addition followed by an intramolecular cyclization could rapidly generate complex polycyclic systems.

Potential Transformation Enabling Technology Anticipated Outcome
Enantioselective C-H ArylationTransition Metal Catalysis (e.g., Pd, Rh, Ir)Synthesis of complex chiral molecules with multiple stereocenters.
[3+2] CycloadditionPhotoredox or Lewis Acid CatalysisAccess to novel five-membered heterocyclic scaffolds. acs.org
Reductive CouplingElectrochemistryDimerization or coupling with other electrophiles under green conditions.
Annulation ReactionsOrganocatalysisConstruction of fused ring systems with high stereocontrol. acs.org

Development of Advanced and Stereocontrolled Synthetic Methodologies

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric synthesis and pharmaceuticals. Future research will focus on developing more efficient, sustainable, and highly stereoselective synthetic routes.

Emerging Synthetic Paradigms:

Chemoenzymatic Synthesis: The use of enzymes, such as transaminases (ATAs), in cascade reactions offers a green and highly selective method for preparing chiral amines and, subsequently, chiral enaminones. acs.org Future work could involve engineering novel enzymes specifically for the synthesis of the (R)- or (S)-enantiomer of the target compound.

Organocatalysis: Chiral phosphoric acids and other organocatalysts have shown great promise in the enantioselective synthesis of β-enaminones. nih.gov Research will aim to develop new catalysts that can operate under mild conditions with low catalyst loadings, providing access to the desired enantiomer in high yield and enantiomeric excess.

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction optimization. Developing a flow process for the condensation of acetylacetone (B45752) and (S)- or (R)-1-phenylethylamine would enable the large-scale, on-demand production of the target enaminone.

Methodology Key Advantages Research Goal
Chemoenzymatic CascadeHigh enantioselectivity, mild conditions, sustainable. acs.orgDevelop an engineered transaminase for direct synthesis from a prochiral ketone.
Chiral Brønsted Acid CatalysisMetal-free, operational simplicity. nih.govDesign a highly active catalyst for sub-mol% loadings and broad substrate scope.
Continuous Flow SynthesisEnhanced safety, scalability, precise control of reaction parameters.Integrate synthesis and purification steps into a single automated platform.

Integration into Advanced Functional Materials as a Building Block

The unique combination of a conjugated π-system, a chiral center, and coordinating atoms (N, O) makes this compound an attractive building block for advanced materials. nih.govresearchgate.net

Potential Applications in Materials Science:

Chiral Polymers and Frameworks: Polymerization of functionalized derivatives could lead to chiral polymers with unique properties, such as the ability to recognize other chiral molecules or to act as helical catalysts. Its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create materials for enantioselective separations or asymmetric catalysis.

Liquid Crystals: The rigid, planar-like structure of the enaminone core is a feature found in many liquid crystalline compounds. By attaching appropriate mesogenic groups, it may be possible to design novel chiral liquid crystals for display technologies or optical sensors. nih.gov

Fluorescent Sensors: The enaminone scaffold can be a platform for developing fluorescent chemosensors. The binding of metal ions or other analytes to the N-C=C-C=O moiety can induce changes in fluorescence intensity or wavelength, allowing for sensitive detection. The chiral nature of the molecule could enable enantioselective sensing.

Bio-Inspired Applications and Mimicry of Biological Systems

Biomimetic synthesis aims to replicate nature's efficient and selective chemical transformations in the laboratory. wikipedia.org The structure of this compound is suitable for designing systems that mimic biological processes.

Future Directions in Biomimicry:

Enzyme Mimics: The enaminone can act as a ligand to create metal complexes that mimic the active sites of metalloenzymes. For example, incorporating this ligand into an iron or copper complex could generate a catalyst that mimics the function of oxygenase or oxidase enzymes, performing selective oxidation reactions under mild conditions.

Biomimetic Cascade Reactions: Nature often employs cascade reactions to build complex molecules from simple precursors. nih.gov Researchers can design synthetic cascades that are initiated by the specific reactivity of this compound, mimicking biosynthetic pathways to create natural product-like molecules. beilstein-journals.org

Self-Assembling Systems: The hydrogen bonding capabilities and potential for π-stacking interactions could be harnessed to create self-assembling systems, mimicking the formation of biological structures like protein beta-sheets or DNA helices. These assemblies could have applications in drug delivery or nanotechnology.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. researchgate.net Applying advanced modeling techniques to this compound will accelerate the discovery of new applications.

Computational Approaches and Goals:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and rationalize the stereochemical outcomes of reactions. researchgate.net This allows for the in silico screening of potential catalysts and reaction conditions before experimental work is undertaken.

Rational Design of Materials: Computational modeling can predict the electronic and optical properties of polymers or MOFs incorporating the enaminone unit. This can guide the design of new materials with targeted properties, such as specific band gaps for semiconductor applications or desired absorption wavelengths for photodynamic therapy.

Machine Learning and AI: By generating large datasets of calculated properties for various enaminone derivatives, machine learning models can be trained to predict the properties of new, unsynthesized compounds. This data-driven approach can rapidly identify promising candidates for specific applications, from catalysis to materials science.

Computational Tool Application Area Objective
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidate transition states and predict enantioselectivity in asymmetric catalysis. researchgate.net
Molecular Dynamics (MD)Self-Assembly and Polymer SimulationSimulate the formation of supramolecular structures and predict the bulk properties of new polymers.
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelate structural features of derivatives with biological activity to design more potent analogues.
Machine Learning (ML)Materials DiscoveryPredict electronic and optical properties of novel materials to accelerate the design cycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.